3,4-Diiodobenzotrifluoride
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Overview
Description
3,4-Diiodobenzotrifluoride is an organic compound with the molecular formula C7H3F3I2. It is a derivative of benzotrifluoride, where two iodine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the diazotization of 2-iodo-4-(trifluoromethyl)aniline followed by a Sandmeyer substitution reaction. The reaction conditions typically involve the use of hydrogen chloride and sodium nitrite in water at low temperatures, followed by the addition of sulfuric acid and potassium iodide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide and sulfuric acid.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
3,4-Diiodobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers
Mechanism of Action
The mechanism by which 3,4-Diiodobenzotrifluoride exerts its effects involves its interaction with molecular targets and pathwaysIts unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
- 4-Iodobenzotrifluoride
- 3-Iodobenzotrifluoride
- 1,2-Diiodobenzene
Comparison: 3,4-Diiodobenzotrifluoride is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodobenzotrifluoride and 3-Iodobenzotrifluoride have only one iodine atom, resulting in different chemical behaviors and applications .
Properties
IUPAC Name |
1,2-diiodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPAKPVOCXMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443899 |
Source
|
Record name | 3,4-Diiodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130656-70-1 |
Source
|
Record name | 3,4-Diiodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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